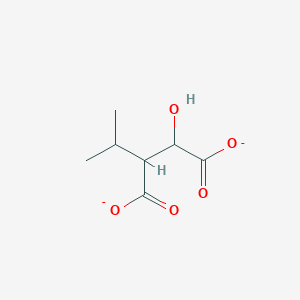![molecular formula C10H10Cl4MoN2 B1236948 [MoCl4Py2]](/img/structure/B1236948.png)
[MoCl4Py2]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachloridobis(pyridine)molybdenum is a molybdenum coordination entity.
Aplicaciones Científicas De Investigación
Metal–Organic Frameworks in Analytical Chemistry
Metal–organic frameworks (MOFs), including those with components like [MoCl4Py2], are used extensively in analytical chemistry. They are employed for sampling, chromatographic separation, and as sorbents for solid-phase extraction. Their high surface area, thermal stability, and uniform structured cavities make them ideal for sensitive and selective detection in analytical applications (Gu et al., 2012).
MOFs in Heterogeneous Catalysis
MOFs, due to their unique physical and chemical characteristics, have found significant applications in heterogeneous photocatalysis. They are used in water splitting, CO2 reduction, and organic transformations, leveraging their porous structure and properties of metal centers and organic ligands (Wang & Wang, 2015).
MOFs for Environmental and Energy Applications
Research has shown that MOFs are effective in environmental cleaning and energy-related applications. They have been utilized in batteries, supercapacitors, and electrocatalytic reactions due to their excellent electron conductivity and high porosity (Yang et al., 2018).
MOFs in Gas Separation and Storage
MOFs are applied in gas separation and storage due to their well-defined pore size and tunability in composition and pore geometry. Their ability to selectively adsorb and separate different gases makes them valuable in the chemical and petrochemical industries (Zhao et al., 2018).
Luminescent MOFs for Sensing Applications
Luminescent MOFs, potentially including [MoCl4Py2] based frameworks, are utilized for sensing applications, especially for detecting nitroaromatic compounds. Their photoluminescence properties are leveraged in homeland security and environmental monitoring (Zhang et al., 2016).
MOFs in Electronic Devices and Chemical Sensors
MOFs are increasingly being integrated into electronic devices and chemical sensors. Their porous and crystalline nature offers unique prospects for application in solid-state microelectronics, facilitating advancements in technology (Stassen et al., 2017).
Propiedades
Nombre del producto |
[MoCl4Py2] |
|---|---|
Fórmula molecular |
C10H10Cl4MoN2 |
Peso molecular |
396 g/mol |
Nombre IUPAC |
pyridine;tetrachloromolybdenum |
InChI |
InChI=1S/2C5H5N.4ClH.Mo/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;4*1H;/q;;;;;;+4/p-4 |
Clave InChI |
IXMZHCWKRBEVLI-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Mo](Cl)(Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



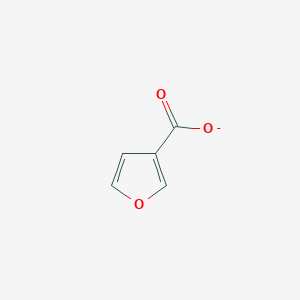
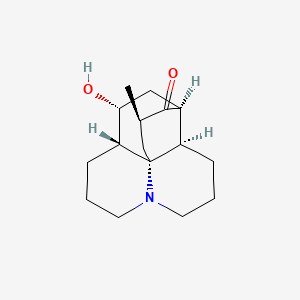
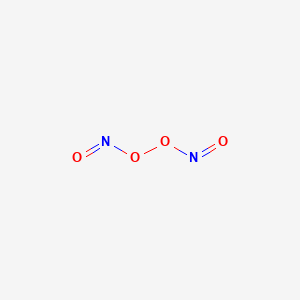

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)
![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)

![3-[(E)-3,4-Dimethoxybenzylidene]-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B1236879.png)
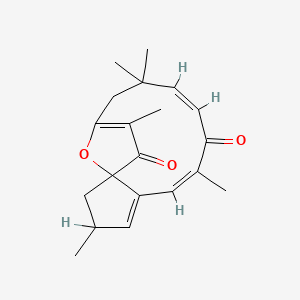
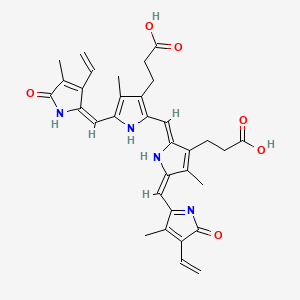
![6-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pyridine-3-carboxamide](/img/structure/B1236884.png)

